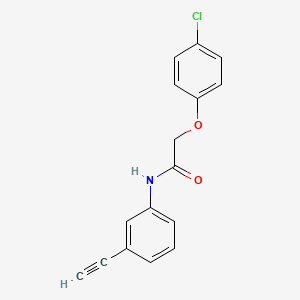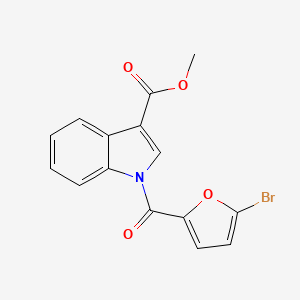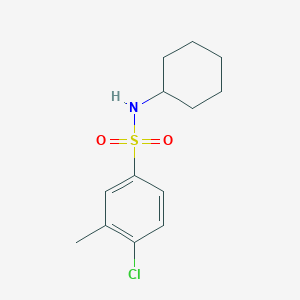
2-(4-chlorophenoxy)-N-(3-ethynylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N-(3-ethynylphenyl)acetamide, commonly known as Otenabant, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of anorectic drugs, which are used to treat obesity and related disorders. Otenabant has been shown to have promising effects on weight loss, glucose metabolism, and lipid profile, making it a potential candidate for the treatment of metabolic disorders.
作用机制
Otenabant acts as a selective antagonist of the cannabinoid receptor type 1 (CB1), which is involved in the regulation of appetite, metabolism, and energy balance. By blocking the CB1 receptor, Otenabant reduces the appetite and food intake, leading to weight loss. Otenabant also improves glucose metabolism and lipid profile by reducing insulin resistance and increasing insulin sensitivity.
Biochemical and Physiological Effects:
Otenabant has been shown to have several biochemical and physiological effects, including weight loss, improvement in glucose metabolism, and lipid profile. Otenabant has also been shown to reduce inflammation and oxidative stress, which are associated with metabolic disorders. However, Otenabant has been shown to have some adverse effects, such as increased heart rate and blood pressure, which limit its use in clinical practice.
实验室实验的优点和局限性
Otenabant has several advantages and limitations for lab experiments. The advantages include its selective antagonism of the CB1 receptor, which makes it a useful tool for studying the role of the CB1 receptor in the regulation of appetite, metabolism, and energy balance. The limitations include its adverse effects, which limit its use in in vivo studies, and its potential for off-target effects, which may complicate the interpretation of the results.
未来方向
There are several future directions for the research on Otenabant. One direction is to develop more selective and safer CB1 receptor antagonists that can be used in clinical practice. Another direction is to explore the potential use of Otenabant in the treatment of drug addiction and anxiety disorders. Finally, further research is needed to elucidate the mechanisms underlying the adverse effects of Otenabant and to develop strategies to mitigate them.
合成方法
The synthesis of Otenabant involves a multi-step process that starts with the reaction of 4-chlorophenol with potassium hydroxide to form 4-chlorophenoxide. This intermediate is then reacted with 3-ethynylaniline to form the corresponding 3-ethynylphenol. Finally, the 2-(4-chlorophenoxy)-N-(3-ethynylphenyl)acetamide is obtained by reacting 3-ethynylphenol with acetic anhydride and ammonium acetate.
科学研究应用
Otenabant has been extensively studied for its potential therapeutic applications in the treatment of obesity and related disorders. It has been shown to have promising effects on weight loss, glucose metabolism, and lipid profile, making it a potential candidate for the treatment of metabolic disorders. Otenabant has also been studied for its potential use in the treatment of drug addiction and anxiety disorders.
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-(3-ethynylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c1-2-12-4-3-5-14(10-12)18-16(19)11-20-15-8-6-13(17)7-9-15/h1,3-10H,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYKAPMQTBHWRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(3-ethynylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[(4-ethylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5731697.png)



![4-fluoro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5731711.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5731720.png)



![isopropyl 2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5731762.png)
![4-isobutyl-N'-[2-(5-methyl-2-thienyl)propylidene]benzenesulfonohydrazide](/img/structure/B5731769.png)
